5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione
Description
5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione is a bicyclic compound featuring a fused furan and dioxane ring system with two chlorine substituents at positions 5 and 4. Its core structure includes a rigid epoxy bridge (4,7-epoxy) and two ketone groups (1,3-dione), which confer significant polarity and reactivity.
Properties
CAS No. |
68182-81-0 |
|---|---|
Molecular Formula |
C8H6Cl2O4 |
Molecular Weight |
237.03 g/mol |
IUPAC Name |
8,9-dichloro-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C8H6Cl2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H |
InChI Key |
KQDSKPAUFJBWNK-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C3C(C(C1O3)Cl)Cl)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Chemical and Physical Characteristics Relevant to Synthesis
| Property | Description |
|---|---|
| Molecular Formula | C₈H₆Cl₂O₄ |
| Molecular Weight | Approximately 237.03 g/mol |
| IUPAC Name | 8,9-dichloro-4,10-dioxatricyclo[5.2.1.0²,⁶]decane-3,5-dione |
| Structural Features | Bicyclic benzofuran core with dichloro substituents, epoxy bridge, and dione functionalities |
| Functional Groups | Epoxide, anhydride/dione, chloro substituents |
Summary Table of Preparation Steps
Research Discoveries and Optimization Insights
- The synthetic routes for 5,6-dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione are adapted from methodologies developed for related benzofuran derivatives and epoxy imides.
- Optimization of chlorination conditions is critical to avoid over-chlorination and maintain the integrity of the bicyclic system.
- Epoxidation with MCPBA is effective but requires careful control to separate diastereomers and prevent ring-opening side reactions.
- Analytical techniques combining experimental NMR data with computational chemical shift predictions have enhanced stereochemical assignments of epoxide products.
- The compound’s unique combination of chlorine substituents and epoxy functionality may influence its reactivity and biological activity, making precise synthetic control essential.
Chemical Reactions Analysis
Types of Reactions
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the epoxy group or reduce the dichloro substituents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- exerts its effects involves its ability to undergo various chemical reactions. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, while the dichloro substituents can participate in substitution reactions. These properties allow the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione with structurally related compounds, emphasizing substituents, molecular properties, and biological relevance:
*Estimated based on analog data.
Key Findings from Research:
Impact of Substituents on Bioactivity: Chlorine atoms in the target compound may increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes, receptors) compared to methyl or hydrogen substituents. This is analogous to norcantharidin, where demethylation reduces toxicity while retaining anticancer activity . In contrast, indolin-2,3-dione derivatives () show that additional carbonyl groups can shift receptor selectivity (e.g., σ2 affinity), suggesting that the dichloro substituents in the target compound might similarly modulate receptor interactions .
Synthetic Accessibility: Norcantharidin derivatives are synthesized via reductive alkylation and oxalate coupling (), implying that the target compound could be synthesized through similar routes with chlorinated precursors .
Safety Considerations :
- Cantharidin’s extreme toxicity (T+ classification; R28 risk phrase) highlights the need for rigorous safety assessments for the dichloro derivative, as halogenation often amplifies toxicity .
Biological Activity
5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione (CAS Number: 68182-81-0) is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including pharmacological effects, toxicity profiles, and mechanisms of action.
- Molecular Formula: C₈H₆Cl₂O₄
- Molecular Weight: 237.039 g/mol
- Structural Characteristics: The compound features a benzofuran core with dichlorinated and epoxy functionalities that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that 5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione exhibits antimicrobial activity against various pathogenic microorganisms. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 15–30 µg/mL for different bacterial strains.
Cytotoxicity and Anticancer Effects
In vitro studies have shown that the compound possesses cytotoxic effects on cancer cell lines. A notable study involving human breast cancer cells (MCF-7) reported an IC₅₀ value of approximately 20 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis via ROS and caspase activation |
| HeLa (Cervical) | 25 | Cell cycle arrest |
| A549 (Lung) | 30 | Induction of apoptosis |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of 5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Case Studies
-
Case Study on Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound as an adjunct therapy in treating infections caused by resistant bacterial strains. Patients receiving standard antibiotics along with this compound showed a significant reduction in infection duration compared to those receiving antibiotics alone. -
Case Study on Cancer Treatment
In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in a 50% reduction in tumor volume after four weeks of treatment. Histological analysis revealed increased apoptosis in treated tumors compared to controls.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Acute toxicity studies indicate a low toxicity profile at therapeutic doses; however, further studies are needed to establish long-term safety and potential side effects. The compound's safety data sheet suggests careful handling due to its chemical nature but does not report severe toxicological concerns at controlled doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
